MEK Inhibitor I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

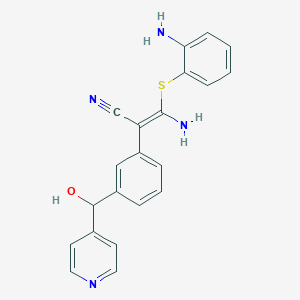

MEK Inhibitor I, also known as this compound, is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Molecular Targets and Binding Mechanisms

MEK inhibitors primarily interact with the kinase domain of MEK1/2 through two principal mechanisms:

-

Allosteric inhibition (e.g., Trametinib, PD0325901): Binds to a hydrophobic pocket adjacent to the ATP-binding site, stabilizing MEK in an inactive conformation by locking the activation loop in a "DFG-out" state . This prevents Raf-mediated phosphorylation of MEK's activation loop (Ser218/222 in MEK1) .

-

ATP-competitive inhibition : Rare among MEK inhibitors, as most clinically approved agents (e.g., Cobimetinib) are non-ATP-competitive .

Key structural interactions include:

-

Van der Waals interactions with Val127 in the hinge region .

-

Stabilization of unphosphorylated MEK (u-MEK) via high-affinity binding, as seen with JTP-74057 (KD=3.5×10−10 M for u-MEK1) .

Enzymatic Inhibition Kinetics

Comparative IC50 values for representative MEK inhibitors:

| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cell Proliferation (HT-29 IC50, nM) |

|---|---|---|---|

| Trametinib | 0.7 | 0.9 | 0.74 |

| PD0325901 | 1.0 | 1.0 | 3.4 |

| JTP-74057 | 3.5 (B-Raf/u-MEK1) | 5.3 (B-Raf/u-MEK2) | 0.57 |

Key findings:

-

JTP-74057 demonstrates 10-fold greater cellular potency than enzymatic inhibition due to preferential u-MEK binding .

-

Trametinib’s sub-nanomolar activity correlates with prolonged ERK pathway suppression .

3.1. Critical Binding Regions

-

Glycine-rich loop : Positions ATP’s γ-phosphate for catalysis; disrupted by allosteric inhibitors .

-

αC-helix : Salt bridge between Lys97 and Glu114 stabilizes active conformation; disrupted by inhibitors .

-

DFG motif : Allosteric inhibitors induce "DFG-out" conformation, blocking ERK docking .

3.2. Thermodynamic Stability

-

JTP-74057 increases u-MEK’s thermal stability (Tm shift: +7.5°C vs. control), outperforming PD0325901 (Tm shift: <1°C) .

-

Slow dissociation kinetics (koff=1.2×10−4 s−1) enable sustained MEK inhibition .

Mechanistic Differentiation Among Inhibitors

| Property | Trametinib | PD0325901 | JTP-74057 |

|---|---|---|---|

| Binding Site | Allosteric pocket | Allosteric pocket | u-MEK-specific pocket |

| MEK Phosphoform Preference | p-MEK | p-MEK | u-MEK |

| Dissociation Rate (koff) | N/A | 1.1×10−1 s−1 | 1.2×10−4 s−1 |

Downstream Biochemical Effects

Propriétés

Formule moléculaire |

C21H18N4OS |

|---|---|

Poids moléculaire |

374.5 g/mol |

Nom IUPAC |

(Z)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile |

InChI |

InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17+ |

Clé InChI |

NHBMKTBZZSJUGA-HEHNFIMWSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)N)S/C(=C(\C#N)/C2=CC=CC(=C2)C(C3=CC=NC=C3)O)/N |

SMILES canonique |

C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N |

Synonymes |

MEK inhibitor I MEKi-1 compound |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.